(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a benzyloxy group and a methoxy group on the phenyl ring, which can influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzyloxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one can be compared with other chalcones such as:
(E)-4-(4-Methoxyphenyl)-but-3-en-2-one: Lacks the benzyloxy group, which may result in different biological activities.
(E)-4-(4-Hydroxy-3-methoxyphenyl)-but-3-en-2-one: Contains a hydroxy group instead of a benzyloxy group, potentially altering its reactivity and biological properties.
(E)-4-(4-Benzyloxyphenyl)-but-3-en-2-one: Lacks the methoxy group, which can influence its chemical behavior and interactions.
The presence of both benzyloxy and methoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(E)-4-(3-methoxy-4-phenylmethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C18H18O3/c1-14(19)8-9-15-10-11-17(18(12-15)20-2)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+ |
InChI Key |
PBIKLALBZAUAAP-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.